molecular formula C17H16F2N4O2S B1664238 Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro- CAS No. 135906-72-8

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-

Cat. No. B1664238
M. Wt: 378.4 g/mol
InChI Key: NUOJLJDXSSHQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 65282 is an antibacterial isothiazoloquinolone. It induces considerable DNA breakage mediated by calf thymus topoisomerase II. A 65282 is a potent inhibitor of the P4-unknotting reaction.

Scientific Research Applications

Antibacterial Properties

Isothiazoloquinolone derivatives have been extensively studied for their potent broad-spectrum antibacterial properties. They are particularly effective against clinically important resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). A key example is the compound 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione, noted for its strong antistaphylococcal activity against multi-drug-resistant strains (Hashimoto et al., 2007). Additionally, certain isothiazoloquinolone derivatives containing aromatic groups at the 7-position demonstrate lower cytotoxic activity in human cells while maintaining their antibacterial efficacy (Wiles et al., 2006).

Synthesis and Molecular Structure

Significant research has focused on the practical synthesis of isothiazoloquinolone derivatives. Innovative methods free of chromatographic purification, suitable for large-scale synthesis, have been developed. This includes the synthesis of various intermediates and final compounds with established molecular structures using techniques like multinuclear NMR spectroscopy and X-ray crystallography (Hashimoto et al., 2007).

Novel Synthesis Techniques

The research also explores novel synthesis techniques for creating isothiazoloquinolone derivatives. This involves key steps like the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, followed by intramolecular nucleophilic displacement cyclization reactions (Chu, 1990). Another approach includes the one-pot formation of 2-phenylthio derivatives of 1,4-dihydro-4-oxo[1,8]naphthyridine-3-carboxylic acid ester and its corresponding quinoline derivative (Chu & Claiborne, 1991).

Structural Modification Impact

Research into the impact of structural modifications at various positions of isothiazoloquinolones has shown that changes can significantly influence their antibacterial and cytotoxic activities. For example, the addition of a methoxy substituent at the C-8 position increases antibacterial activity against MRSA while decreasing cytotoxic activity against human cells (Wang et al., 2007).

properties

CAS RN

135906-72-8

Product Name

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-

Molecular Formula

C17H16F2N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-9-cyclopropyl-6,8-difluoro-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C17H16F2N4O2S/c18-10-5-9-13(12(19)14(10)22-4-3-7(20)6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h5,7-8H,1-4,6,20H2,(H,21,25)

InChI Key

NUOJLJDXSSHQBA-UHFFFAOYSA-N

SMILES

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCC(C5)N)F

Canonical SMILES

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCC(C5)N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 65282;  A-65282;  A65282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-
Reactant of Route 2
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-
Reactant of Route 3
Reactant of Route 3
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-
Reactant of Route 4
Reactant of Route 4
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-
Reactant of Route 5
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-
Reactant of Route 6
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-

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